molecular formula C25H21BrN2O5 B409541 N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide CAS No. 312527-88-1

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B409541
CAS No.: 312527-88-1
M. Wt: 509.3g/mol
InChI Key: XLYAOZBFXSOJGB-UHFFFAOYSA-N
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Description

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide is a complex organic compound with the molecular formula C22H15BrN2O2 This compound is characterized by the presence of a quinoline core, substituted with a bromine atom, and a benzamide moiety with three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aryl aldehyde in the presence of a base.

    Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Coupling with Benzamide: The brominated quinoline is coupled with 3,4,5-trimethoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the quinoline core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide
  • N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-chlorobenzamide

Uniqueness

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2O5/c1-31-19-11-15(12-20(32-2)23(19)33-3)24(29)28-22-21(14-7-5-4-6-8-14)17-13-16(26)9-10-18(17)27-25(22)30/h4-13H,1-3H3,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYAOZBFXSOJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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